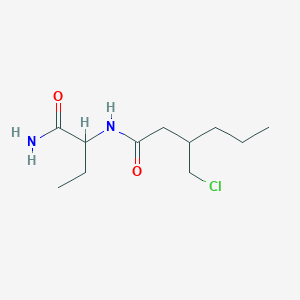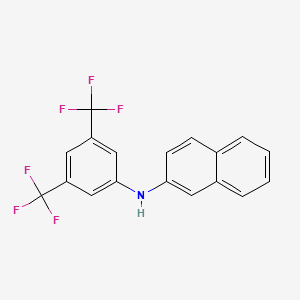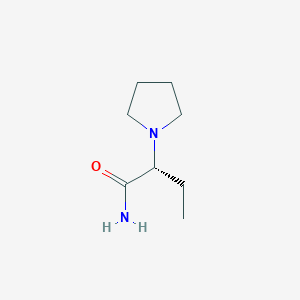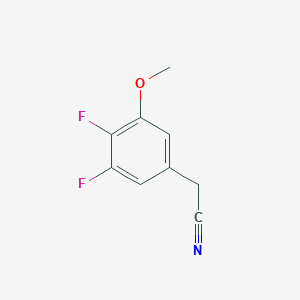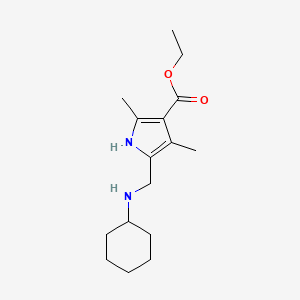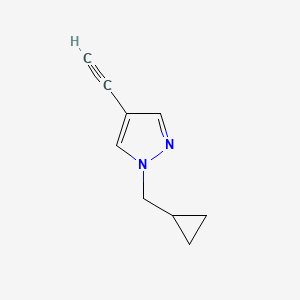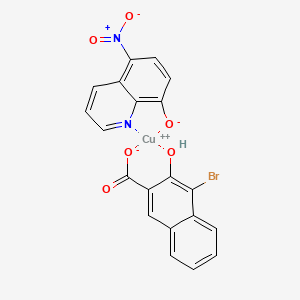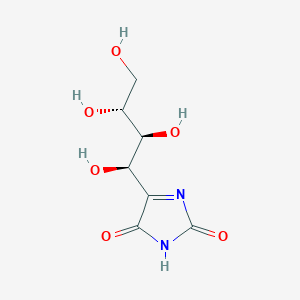
4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione is a heterocyclic compound with the molecular formula C7H10N2O6 This compound is known for its unique structure, which includes a tetrahydroxybutyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione typically involves the reaction of 2-ethoxyacrylamide with D-glucosamine under weak acidic conditions to form an intermediate. This intermediate is then treated with a base to yield the desired compound . The reaction conditions are carefully controlled to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit sphingosine-1-phosphate lyase, an enzyme involved in sphingolipid metabolism . This inhibition can lead to alterations in cellular signaling pathways, affecting processes such as cell survival and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-4-tetrahydroxybutyl imidazole (THI): Similar in structure and known for its enzyme inhibition properties.
4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]piperidine-2,6-dione: Another compound with a tetrahydroxybutyl group, but attached to a piperidine ring instead of an imidazole ring.
Uniqueness
4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione is unique due to its specific stereochemistry and the presence of both an imidazole ring and a tetrahydroxybutyl group. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C7H10N2O6 |
|---|---|
Peso molecular |
218.16 g/mol |
Nombre IUPAC |
5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]imidazole-2,4-dione |
InChI |
InChI=1S/C7H10N2O6/c10-1-2(11)4(12)5(13)3-6(14)9-7(15)8-3/h2,4-5,10-13H,1H2,(H,9,14,15)/t2-,4-,5-/m1/s1 |
Clave InChI |
VEHCJAZHAZFYQN-WITFEUSKSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H](C1=NC(=O)NC1=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C1=NC(=O)NC1=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


